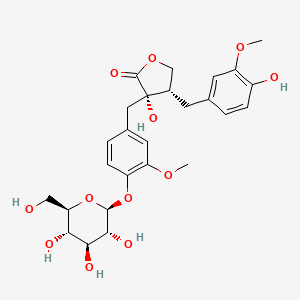

Nortracheloside

Descripción

Propiedades

IUPAC Name |

(3S,4S)-3-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O12/c1-34-18-8-13(3-5-16(18)28)7-15-12-36-25(32)26(15,33)10-14-4-6-17(19(9-14)35-2)37-24-23(31)22(30)21(29)20(11-27)38-24/h3-6,8-9,15,20-24,27-31,33H,7,10-12H2,1-2H3/t15-,20+,21+,22-,23+,24+,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYKGOAXVHSLDD-PTHUBMCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@@]2(CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Nortracheloside: A Technical Guide to its Discovery, Isolation, and Characterization from Trachelospermum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nortracheloside, a lignan glycoside found in plants of the Trachelospermum genus, has garnered interest within the scientific community. This document provides a comprehensive technical overview of this compound, detailing its discovery, physicochemical properties, and established protocols for its isolation and purification. Furthermore, this guide presents its spectroscopic data and discusses its potential biological activities, including its hypothesized interaction with key cellular signaling pathways relevant to drug development.

Introduction: Discovery and Background

This compound is a naturally occurring lignan first isolated from Trachelospermum jasminoides, a plant species belonging to the Apocynaceae family.[1] Lignans are a diverse class of polyphenolic compounds derived from the oxidative coupling of two phenylpropanoid units. They are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. The discovery of this compound and other related lignans in Trachelospermum species has spurred further investigation into their potential as therapeutic agents.

Physicochemical Properties

This compound is a complex molecule with the chemical formula C₂₆H₃₂O₁₂ and a molecular weight of 536.5 g/mol . A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₂O₁₂ | PubChem |

| Molecular Weight | 536.5 g/mol | PubChem |

| IUPAC Name | (3S,4S)-3-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one | PubChem |

| CAS Number | 33464-78-7 | PubChem |

| Appearance | Solid | DC Chemicals |

| Storage | Store at -20°C (powder) or -80°C (in solvent) | DC Chemicals |

Experimental Protocols

Extraction and Isolation of this compound from Trachelospermum jasminoides

The following protocol is a comprehensive procedure for the extraction and isolation of this compound from the dried stems and leaves of Trachelospermum jasminoides.

3.1.1. Plant Material Dried and powdered stems and leaves of Trachelospermum jasminoides.

3.1.2. Extraction

-

The powdered plant material is extracted with 95% ethanol at room temperature with occasional shaking for 7 days.

-

The extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude ethanol extract.

3.1.3. Solvent Partitioning

-

The crude ethanol extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate, and n-butanol.

-

The n-butanol fraction, which is enriched with lignan glycosides, is collected and concentrated under reduced pressure.

3.1.4. Column Chromatography

-

The concentrated n-butanol fraction is subjected to column chromatography on a silica gel column.

-

The column is eluted with a gradient of chloroform-methanol (e.g., 100:1, 50:1, 20:1, 10:1, 1:1) to yield several fractions.

-

Fractions are monitored by thin-layer chromatography (TLC) using a chloroform-methanol-water (8:2:0.2) solvent system and visualized under UV light (254 nm) and by spraying with 10% sulfuric acid in ethanol followed by heating.

-

Fractions containing this compound are pooled and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC).

Analytical High-Performance Liquid Chromatography (HPLC)

For the qualitative and quantitative analysis of this compound, a reversed-phase HPLC method is employed.

-

Column: Agilent Zorbax Eclipse Plus C18 column (4.6 mm × 150 mm, 5 μm).[2]

-

Mobile Phase: A gradient of methanol (A) and water (B). A typical gradient could be: 0-20 min, 20-60% A; 20-40 min, 60-80% A.[2]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm.[2]

-

Injection Volume: 10 µL.

Data Presentation

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Table 2: Spectroscopic Data for this compound

| Data Type | Key Features |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy groups, a glucopyranosyl moiety, and the lignan skeleton. |

| ¹³C NMR | Resonances for aromatic carbons, methoxy carbons, the glucopyranosyl unit, and the lactone carbonyl of the lignan core. |

| Mass Spectrometry (MS) | A molecular ion peak [M+H]⁺ or [M+Na]⁺ consistent with the molecular formula, along with characteristic fragmentation patterns. |

Specific chemical shift values and fragmentation patterns are determined by acquiring experimental data.

Quantitative Analysis

The content of this compound in Trachelospermum jasminoides can be determined using a validated HPLC-UV method.

Table 3: Quantitative Analysis of Lignans in Trachelospermum jasminoides

| Lignan | Content (mg/g of dried plant material) |

| This compound | Value to be determined experimentally |

| Tracheloside | Value to be determined experimentally |

| Arctiin | Value to be determined experimentally |

| Arctigenin | Value to be determined experimentally |

| Other lignans | Values to be determined experimentally |

Mandatory Visualizations

Biological Activity and Signaling Pathways

While specific biological activities of this compound are still under extensive investigation, related lignans from Trachelospermum and other plant sources have demonstrated significant anti-inflammatory and cytotoxic effects.[3] It is hypothesized that this compound may exert its effects through the modulation of key inflammatory signaling pathways.

Anti-inflammatory Activity

Many lignans are known to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This is often achieved by interfering with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. As depicted in the signaling pathway diagram, this compound may potentially inhibit the activation of the IKK complex and MAPKKK, thereby preventing the nuclear translocation of NF-κB and the activation of AP-1, respectively. This would lead to a downstream reduction in the expression of pro-inflammatory genes.

Cytotoxic Activity

The cytotoxic potential of this compound against various cancer cell lines is an area of active research. Lignans have been reported to induce apoptosis and inhibit cell proliferation in cancer cells. The inhibition of pro-survival signaling pathways, such as NF-κB and MAPK, could be a key mechanism underlying the potential cytotoxic effects of this compound.

Conclusion

This compound represents a promising natural product with potential therapeutic applications. This technical guide provides a foundational understanding of its discovery, chemical nature, and methods for its isolation and analysis. The elucidation of its precise biological mechanisms of action, particularly its interaction with cellular signaling pathways, will be crucial for its future development as a potential therapeutic agent. Further research is warranted to fully explore the pharmacological profile of this compound and its derivatives.

References

- 1. Targeted Isolation of Lignans from <i>Trachelospermum asiaticum</i> Using Molecular Networking and Hierarchical Clustering Analysis [agris.fao.org]

- 2. web.pdx.edu [web.pdx.edu]

- 3. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignans, a diverse class of polyphenolic compounds derived from the shikimic acid pathway, are widely distributed throughout the plant kingdom and exhibit a remarkable range of biological activities. Among these, nortracheloside and its related structures have garnered significant interest within the scientific community for their potential therapeutic applications, including anti-inflammatory, cytotoxic, and antioxidant properties. This technical guide provides an in-depth overview of the primary natural sources of this compound and associated lignans, with a focus on quantitative data, detailed experimental protocols for their isolation, and an exploration of the signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Principal Natural Sources

This compound and its related lignans are predominantly found in specific genera within the plant families Thymelaeaceae and Ranunculaceae .

Thymelaeaceae Family

The Thymelaeaceae family, comprising trees, shrubs, and lianas, is a rich source of various bioactive compounds, including a wide array of lignans.

-

Wikstroemia spp. : Various species of the genus Wikstroemia have been identified as significant sources of lignans. Phytochemical investigations of Wikstroemia indica, Wikstroemia lanceolata, and Wikstroemia scytophylla have led to the isolation of numerous lignans, including nortrachelogenin derivatives and other related structures. These compounds are typically found in the roots and stems of the plants.

Ranunculaceae Family

The Ranunculaceae, or buttercup family, is another prominent source of bioactive lignans.

-

Clematis spp. : This genus of climbing vines and herbaceous perennials is known to produce a variety of lignans. Studies on Clematis manshurica and Clematis terniflora have revealed the presence of several lignans in their roots and rhizomes, some of which have demonstrated significant biological activity.

Apocynaceae Family

-

Trachelospermum spp. : this compound itself was first isolated from Trachelospermum jasminoides and has also been found in Trachelospermum axillare. The stems of these plants are the primary source of this compound and its related glycosides.

Quantitative Data on Lignan Content

The concentration of this compound and related lignans can vary significantly depending on the plant species, the specific plant part, geographical location, and harvesting time. The following tables summarize the available quantitative data from selected studies.

Table 1: Lignan Content in Trachelospermum jasminoides Stems [1][2]

| Lignan | Content (% of Dry Weight) |

| This compound | 0.17 - 2.87 |

| Tracheloside | 0.15 - 0.75 |

| Matairesinol | Not Quantified |

| Arctigenin | Not Quantified |

| Nortrachelogenin | Not Quantified |

| Trachelogenin | Not Quantified |

Table 2: Lignans Isolated from Wikstroemia Species

| Species | Plant Part | Isolated Lignans | Reference |

| Wikstroemia indica | Roots | Bis-5,5-nortrachelogenin, Bis-5,5'-nortrachelogenin, Lirioresinol B | [3][4] |

| Wikstroemia lanceolata | Stems and Roots | (-)-Aptosimon, (-)-Diasesamin-di-gamma-lactone, (+)-Hinokinin | [5] |

| Wikstroemia scytophylla | Stems | Dihydrosesamin, (+)-1-Hydroxypinoresinol | [6][7][8] |

Table 3: Lignans Isolated from Clematis Species

| Species | Plant Part | Isolated Lignans | Reference |

| Clematis manshurica | Roots and Rhizomes | Clemomanshurinane A, Clemomanshurinane B, (+)-Dihydrodehydrodiconiferyl alcohol, (+)-Lariciresinol 4,4′-O-bis-β-D-glucopyranoside | [9][10] |

| Clematis terniflora var. manshurica | Roots and Rhizomes | Mandshusica F |

Experimental Protocols: Extraction and Isolation

The isolation of this compound and related lignans from plant material typically involves a multi-step process of extraction and chromatographic purification. The following is a generalized protocol synthesized from various cited studies.

General Extraction and Isolation Workflow

Detailed Methodologies

1. Plant Material Preparation:

-

The plant material (e.g., stems, roots) is collected, air-dried, and ground into a fine powder to increase the surface area for extraction.

2. Extraction:

-

The powdered plant material is extracted with a suitable organic solvent. Commonly used solvents include ethanol, methanol, or ethyl acetate.

-

Extraction can be performed by maceration at room temperature, Soxhlet extraction, or ultrasound-assisted extraction to improve efficiency.

-

The extraction is typically repeated multiple times to ensure complete recovery of the target compounds.

3. Concentration:

-

The resulting extracts are combined and filtered to remove solid plant debris.

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

4. Chromatographic Purification:

-

Column Chromatography: The crude extract is subjected to column chromatography on silica gel or Sephadex LH-20.

-

A solvent gradient of increasing polarity (e.g., chloroform-methanol or hexane-ethyl acetate mixtures) is used to elute the compounds.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the lignans of interest are further purified by preparative HPLC on a C18 column.

-

A mobile phase consisting of a mixture of methanol and water or acetonitrile and water is typically used.

-

5. Structural Elucidation:

-

The purity and structure of the isolated compounds are confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Signaling Pathways Modulated by this compound and Related Lignans

Several studies have indicated that lignans, including those related to this compound, exert their biological effects by modulating key cellular signaling pathways, particularly those involved in inflammation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO). Lignans have been shown to inhibit this pathway.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. The pathway consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate gene expression. Key MAPK families include ERK, JNK, and p38. Lignans have been shown to modulate MAPK signaling, often leading to a reduction in inflammatory responses.

Conclusion

This compound and its related lignans represent a promising class of natural products with significant therapeutic potential. The plant families Thymelaeaceae, Ranunculaceae, and Apocynaceae, particularly the genera Wikstroemia, Clematis, and Trachelospermum, are key sources for the discovery and isolation of these compounds. The data and protocols presented in this guide offer a foundational resource for researchers to further explore the chemistry and biology of these fascinating molecules. A deeper understanding of their quantitative distribution and the molecular mechanisms underlying their bioactivity, particularly their influence on critical signaling pathways such as NF-κB and MAPK, will be instrumental in the development of novel therapeutic agents for a range of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Lignans from the roots of Wikstroemia indica and their DPPH radical scavenging and nitric oxide inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Glycosylated coumarins, flavonoids, lignans and phenylpropanoids from Wikstroemia nutans and their biological activities [beilstein-journals.org]

- 4. Flavones and Lignans from the Stems of Wikstroemia scytophylla Diels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phcog.com [phcog.com]

- 6. scite.ai [scite.ai]

- 7. znaturforsch.com [znaturforsch.com]

- 8. researchgate.net [researchgate.net]

- 9. znaturforsch.com [znaturforsch.com]

- 10. Three new phenols and one new lignan from Clematis terniflora var. manshurica (Rupr.) Ohwi with their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Nortracheloside: A Technical Guide for Researchers

An In-depth Exploration of the Metabolic Pathway, Key Enzymes, and Research Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nortracheloside, a dibenzylbutyrolactone lignan found in plants of the Trachelospermum genus, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel bioactive derivatives. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, beginning with the general phenylpropanoid pathway and proceeding through the formation of key lignan intermediates. While the complete enzymatic cascade leading to this compound is yet to be fully elucidated, this document synthesizes current knowledge on lignan biosynthesis to propose a putative pathway for its formation. Detailed experimental protocols for the analysis of this compound and related compounds, as well as for the characterization of the enzymes involved, are also presented.

Introduction to this compound and Lignan Biosynthesis

This compound is a glycosylated dibenzylbutyrolactone lignan. Lignans are a large and diverse class of phenolic secondary metabolites in plants, derived from the oxidative coupling of two phenylpropanoid units. They play significant roles in plant defense and have a wide range of biological activities in humans. The biosynthesis of lignans originates from the phenylpropanoid pathway, which provides the monolignol precursors.

The this compound Biosynthetic Pathway

The biosynthesis of this compound can be divided into two main stages: the well-established general lignan pathway leading to the formation of the key intermediate, matairesinol, and a proposed downstream pathway involving a series of modifications to yield this compound.

The General Lignan Biosynthetic Pathway

The initial steps of lignan biosynthesis are shared among many plant species and lead to the formation of various lignan scaffolds.[1][2]

-

Phenylpropanoid Pathway: The pathway begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to produce monolignols, primarily coniferyl alcohol. Key enzymes in this upstream pathway include Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).[2]

-

Oxidative Coupling and the Role of Dirigent Proteins: Two molecules of coniferyl alcohol undergo oxidative coupling to form the first lignan, pinoresinol. This reaction is mediated by laccases or peroxidases and is stereochemically controlled by dirigent proteins (DIRs), which guide the formation of a specific stereoisomer.[3][4]

-

Reduction to Secoisolariciresinol: Pinoresinol is then sequentially reduced by the enzyme Pinoresinol-Lariciresinol Reductase (PLR). The first reduction yields lariciresinol, and a subsequent reduction produces secoisolariciresinol.[5][6]

-

Oxidation to Matairesinol: Secoisolariciresinol is oxidized to form the dibenzylbutyrolactone lignan, matairesinol. This reaction is catalyzed by Secoisolariciresinol Dehydrogenase (SIRD).[7][8] Matairesinol is a critical branch-point intermediate for the biosynthesis of various other lignans.

Proposed Biosynthesis of this compound from Matairesinol

The specific enzymatic steps converting matairesinol to this compound in Trachelospermum jasminoides have not yet been fully characterized. However, based on the chemical structure of this compound and its aglycone, nortrachelogenin, a putative pathway involving hydroxylation and subsequent glycosylation can be proposed.

-

Hydroxylation of Matairesinol: Nortrachelogenin, the aglycone of this compound, possesses an additional hydroxyl group compared to matairesinol. This hydroxylation event is likely catalyzed by a cytochrome P450 monooxygenase (CYP450) or a 2-oxoglutarate-dependent dioxygenase (2-ODD), enzymes commonly involved in the modification of secondary metabolites.[1][9]

-

Glycosylation of Nortrachelogenin: The final step in the biosynthesis of this compound is the attachment of a glucose moiety to the hydroxyl group of nortrachelogenin. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT).

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. However, studies on the quantification of lignans in Trachelospermum jasminoides provide valuable information on the abundance of these compounds.

| Compound | Plant Source | Concentration Range (µg/g) | Analytical Method | Reference |

| Tracheloside | Trachelospermum jasminoides (stems and leaves) | 117.9 - 1266.3 | HPLC-UV | [7] |

| This compound | Trachelospermum jasminoides (stems and leaves) | 91.8 - 3213.0 | HPLC-UV | [7] |

| Matairesinol | Trachelospermum jasminoides (stems and leaves) | 39.03 - 1366.05 | HPLC-UV | [7] |

Table 1: Quantitative analysis of major dibenzylbutyrolactone lignans in Trachelospermum jasminoides.

Experimental Protocols

Extraction and Quantitative Analysis of this compound

This protocol is based on the methods described for the analysis of dibenzylbutyrolactone lignans in Trachelospermum jasminoides.[7]

Objective: To extract and quantify this compound and other related lignans from plant material.

Materials:

-

Dried and powdered plant material (Trachelospermum jasminoides stems and leaves)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Agilent Zorbax Eclipse Plus C18 column (4.6 mm × 150 mm, 5 µm) or equivalent

-

HPLC system with UV detector

-

LC-QTOF-MS system for identification

Procedure:

-

Extraction:

-

Accurately weigh 1.0 g of the powdered plant material.

-

Add 50 mL of 80% methanol.

-

Sonciate for 30 minutes.

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the extraction twice more and combine the supernatants.

-

Evaporate the solvent under reduced pressure.

-

Redissolve the residue in 5 mL of methanol.

-

-

HPLC-UV Analysis:

-

Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient program to separate the compounds of interest (e.g., a linear gradient from 10% to 90% B over 30 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 230 nm.

-

Quantification: Prepare a calibration curve using a certified standard of this compound.

-

-

LC-QTOF-MS Analysis for Identification:

Functional Characterization of Biosynthetic Enzymes

This protocol outlines a general approach for the identification and functional characterization of candidate genes encoding enzymes in the this compound pathway.

Objective: To identify and characterize the enzymes responsible for the conversion of matairesinol to this compound.

Procedure:

-

Candidate Gene Identification:

-

Perform a transcriptome analysis of Trachelospermum jasminoides tissues known to accumulate this compound.

-

Identify candidate genes encoding CYP450s, 2-ODDs, and UGTs based on sequence homology to known enzymes involved in secondary metabolism.

-

-

Heterologous Expression:

-

Clone the full-length cDNA of candidate genes into an appropriate expression vector (e.g., for expression in E. coli or yeast).

-

Transform the expression host and induce protein expression.

-

Purify the recombinant protein using affinity chromatography (e.g., His-tag).

-

-

Enzyme Assays:

-

For Hydroxylases (CYP450s, 2-ODDs):

-

Incubate the purified recombinant enzyme with the substrate (matairesinol) and necessary cofactors (e.g., NADPH and a CYP450 reductase for CYP450s; 2-oxoglutarate, Fe(II), and ascorbate for 2-ODDs).

-

Analyze the reaction products by HPLC or LC-MS to detect the formation of nortrachelogenin.

-

-

For Glycosyltransferases (UGTs):

-

Incubate the purified recombinant enzyme with the substrate (nortrachelogenin) and a sugar donor (e.g., UDP-glucose).

-

Analyze the reaction products by HPLC or LC-MS to detect the formation of this compound.

-

-

-

Kinetic Analysis:

-

Determine the kinetic parameters (Km and Vmax) of the characterized enzymes by varying the substrate concentration and measuring the initial reaction rates.

-

Conclusion and Future Perspectives

The biosynthesis of this compound follows the general lignan pathway to the key intermediate matairesinol. The subsequent steps leading to this compound are proposed to involve hydroxylation and glycosylation reactions. While quantitative methods for the analysis of this compound in Trachelospermum jasminoides are established, the specific enzymes responsible for its final synthesis remain to be identified and characterized.

Future research should focus on the functional characterization of candidate CYP450s, 2-ODDs, and UGTs from Trachelospermum jasminoides to definitively elucidate the complete biosynthetic pathway of this compound. This knowledge will be instrumental for the metabolic engineering of plants or microbial systems for the enhanced production of this and other valuable lignans.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. sciencedaily.com [sciencedaily.com]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchportal.port.ac.uk [researchportal.port.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. The scaffold proteins of lignin biosynthetic cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Nortracheloside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nortracheloside is a lignan glycoside that has been isolated from plants of the Trachelospermum genus, notably Trachelospermum jasminoides.[1] As a member of the lignan family, it is part of a large group of naturally occurring polyphenolic compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its molecular structure, and spectroscopic data. Additionally, it outlines a general experimental protocol for its isolation and purification and touches upon its emerging biological activities. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a complex molecule with the systematic IUPAC name (3S,4S)-3-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one.[2] It is classified as a dibenzylbutyrolactone-type lignan. The core structure consists of a butyrolactone ring substituted with two benzyl groups, one of which is further glycosylated with a glucose moiety.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₂O₁₂ | [2] |

| Molecular Weight | 536.53 g/mol | [2] |

| Physical Form | Solid | |

| CAS Number | 33464-78-7 | [2] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Optical Rotation | Data not available |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural elucidation and identification of this compound. While a complete set of publicly available spectra is limited, this section outlines the expected characteristic signals based on its structure and data from related lignans.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the large number of protons in different chemical environments. Key signals would include those from the aromatic protons of the two substituted benzene rings, the protons of the butyrolactone ring, the methylene protons of the benzyl groups, and the protons of the glucose moiety. The chemical shifts and coupling constants of these protons would provide detailed information about the connectivity and stereochemistry of the molecule.

-

¹³C NMR: The carbon-13 NMR spectrum would show 26 distinct signals corresponding to each carbon atom in the molecule. The chemical shifts would be indicative of the functional groups present, such as the carbonyl carbon of the lactone, the aromatic carbons, the carbons of the glucose unit, and the aliphatic carbons of the butyrolactone and benzyl groups.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of this compound.

-

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, confirming the elemental composition as C₂₆H₃₂O₁₂.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis would likely show the loss of the glucose moiety (162 Da) and characteristic cleavages of the lignan backbone, providing structural information.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit absorption bands characteristic of its functional groups:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups of the phenolic rings and the glucose moiety.

-

C-H stretching: Bands in the region of 2850-3000 cm⁻¹ for aliphatic C-H bonds and above 3000 cm⁻¹ for aromatic C-H bonds.

-

C=O stretching: A strong absorption band around 1750-1770 cm⁻¹ corresponding to the carbonyl group of the γ-lactone ring.

-

C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

-

C-O stretching: Multiple bands in the fingerprint region (1000-1300 cm⁻¹) due to the various C-O bonds in the ether, alcohol, and glycosidic linkages.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent (e.g., methanol or ethanol) is expected to show absorption maxima characteristic of the substituted aromatic rings. Lignans of this type typically exhibit absorption bands in the range of 230-240 nm and 280-290 nm.

Experimental Protocols

Isolation and Purification of this compound

The following is a general protocol for the isolation of lignans from plant material, which can be adapted for the specific extraction of this compound from Trachelospermum jasminoides.[3][4]

Caption: General workflow for the isolation and purification of this compound.

Methodology:

-

Extraction: The dried and powdered plant material (leaves and stems of T. jasminoides) is extracted exhaustively with a polar solvent such as methanol or ethanol at room temperature.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Lignans are typically found in the ethyl acetate and n-butanol fractions.

-

Column Chromatography: The enriched fractions are subjected to column chromatography on silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to separate the different components.

-

Fraction Analysis: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Preparative HPLC: Fractions containing the target compound are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to obtain pure this compound.

Biological Activity and Signaling Pathways

Preliminary studies have indicated that this compound, along with other lignans isolated from Trachelospermum jasminoides, exhibits synergistic antifungal activity when combined with fluconazole against Candida albicans.[5] This suggests a potential role for this compound in overcoming fungal drug resistance.

The precise mechanism of action and the signaling pathways modulated by this compound are not yet well-elucidated and represent an active area for future research. A potential workflow for investigating these aspects is outlined below.

Caption: A proposed workflow for investigating the biological activity and signaling pathways of this compound.

Conclusion

This compound is a structurally complex lignan with potential biological activities that warrant further investigation. This technical guide has summarized the currently available information on its physical and chemical properties and provided a framework for its isolation and further pharmacological evaluation. The detailed spectroscopic data and a deeper understanding of its mechanism of action will be critical for unlocking its full therapeutic potential. Future research should focus on obtaining pure this compound to conduct comprehensive spectroscopic and biological studies.

References

- 1. Lignans from Trachelospermum jasminoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C26H32O12 | CID 45482323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Nortracheloside: A Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nortracheloside, a lignan glycoside isolated from the medicinal plant Trachelospermum jasminoides, has garnered scientific interest for its potential therapeutic properties, primarily attributed to its antioxidant and anti-inflammatory activities. This technical guide provides an in-depth exploration of the current understanding of this compound's mechanism of action at the molecular level. While direct research on this compound is still emerging, this document synthesizes available data on its aglycone, nortrachelogenin, and related lignans to elucidate its probable signaling pathway interactions, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Modulation of Inflammatory and Oxidative Stress Pathways

The primary mechanism of action of this compound and its active form, nortrachelogenin, is believed to be the modulation of key signaling pathways involved in inflammation and oxidative stress. Evidence points towards the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central regulators of the cellular response to inflammatory stimuli.

Anti-inflammatory Activity of Nortrachelogenin

Nortrachelogenin has demonstrated significant anti-inflammatory effects by inhibiting the production of key inflammatory mediators. A summary of its inhibitory activities is presented below.

| Bioactivity Metric | Target | Cell Line/Model | Result | Reference |

| Inhibition of NO production | Nitric Oxide (NO) | J774 macrophages | Dose-dependent inhibition | [1] |

| Inhibition of PGE2 production | Prostaglandin E2 (PGE2) | J774 macrophages | Dose-dependent inhibition | [1] |

| Effect on iNOS expression | Inducible Nitric Oxide Synthase (iNOS) | J774 macrophages | Inhibition of protein expression | [1] |

| Effect on COX-2 expression | Cyclooxygenase-2 (COX-2) | J774 macrophages | No effect on protein levels | [1] |

| Inhibition of M2 Macrophage Activation | Arginase 1 | Murine Macrophages | 94.9 ± 2.4% inhibition at 10 µM | [2] |

| Anti-fibrotic Activity | Collagen Expression (COL1A1, COL1A2, COL3A1) | Bleomycin-induced murine dermal fibrosis | >50% reduction | [2] |

Signaling Pathways

Based on studies of related lignans and extracts of Trachelospermum jasminoides, this compound is proposed to exert its biological effects through the modulation of the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses. Upon activation by stimuli such as cytokines or pathogens, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Lignans, including likely this compound, are thought to inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

References

Unveiling the Therapeutic Promise of Nortracheloside: A Technical Guide to Its Pharmacological Properties

For Immediate Release

Shanghai, China – November 19, 2025 – Nortracheloside, a lignan glycoside isolated from the medicinal plant Trachelospermum jasminoides, is emerging as a compound of significant interest to the scientific and drug development communities. This in-depth technical guide provides a comprehensive overview of the current understanding of the pharmacological properties of this compound and its aglycone, nortrachelogenin, highlighting its potential as a therapeutic agent. This document is intended for researchers, scientists, and professionals in drug development, presenting a compilation of available data, detailed experimental methodologies, and visual representations of its molecular interactions.

Introduction

This compound belongs to the lignan family of polyphenols, a class of compounds known for their diverse biological activities. Found in Trachelospermum jasminoides, a plant with a history in traditional medicine, this compound is being investigated for its potential antioxidant, anti-inflammatory, and other pharmacological effects.[1][2][3] This guide synthesizes the existing preclinical data to provide a detailed resource for further research and development. While direct studies on this compound are limited, significant insights can be drawn from research on its active form, nortrachelogenin.

Pharmacological Properties

The therapeutic potential of this compound is primarily attributed to its antioxidant and anti-inflammatory activities. The following sections detail the available quantitative data and the experimental contexts in which they were observed.

Antioxidant Activity

Table 1: Antioxidant Activity of this compound Derivatives

| Compound | Assay | IC50 Value (µg/mL) | Standard | IC50 Value (µg/mL) |

| Ethyl acetate fraction of Leea macrophylla (containing related lignans) | DPPH Radical Scavenging | 2.65 | Ascorbic Acid | 5.8 |

| Ethyl acetate fraction of Leea macrophylla (containing related lignans) | Superoxide Radical Scavenging | 155.62 | Ascorbic Acid | 99.66 |

Data extrapolated from studies on plant extracts rich in related lignans, highlighting the potential antioxidant capacity within this class of compounds.[4]

Anti-inflammatory Activity

Nortrachelogenin has been shown to possess significant anti-inflammatory properties. In vitro studies using murine J774 macrophages have demonstrated its ability to inhibit the production of key inflammatory mediators.

Table 2: Anti-inflammatory Effects of Nortrachelogenin

| Mediator | Cell Line | Inhibition | Concentration |

| Nitric Oxide (NO) | J774 Macrophages | Significant | Not specified |

| Prostaglandin E2 (PGE2) | J774 Macrophages | Significant | Not specified |

| Interleukin-6 (IL-6) | J774 Macrophages | Significant | Not specified |

| Monocyte Chemoattractant Protein-1 (MCP-1) | J774 Macrophages | Significant | Not specified |

| Arginase 1 | J774 Macrophages | 94.9% | 10 µM |

| CCL13 | THP-1 Macrophages | Significant | Not specified |

| PDGF | THP-1 Macrophages | Significant | Not specified |

Furthermore, in vivo studies have shown that nortrachelogenin can reduce carrageenan-induced paw edema in mice, a classic model of acute inflammation.[5] It also ameliorated bleomycin-induced dermal fibrosis by suppressing alternative macrophage activation.[6]

Experimental Protocols

To facilitate the replication and advancement of research on this compound and its derivatives, this section outlines the methodologies for key experiments cited in the literature.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a fresh 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add various concentrations of the test compound to the wells.

-

Add the DPPH solution to each well and mix thoroughly.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox is typically used as a positive control.

-

The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.[7][8][9]

Superoxide Anion Radical Scavenging Assay

This assay measures the ability of a compound to scavenge superoxide radicals, which are produced in biological systems.

Protocol:

-

Superoxide radicals can be generated in a phenazine methosulfate-NADH system.

-

The reaction mixture contains NADH, nitroblue tetrazolium (NBT), and the test compound at various concentrations in a phosphate buffer (pH 7.4).

-

The reaction is initiated by adding phenazine methosulfate (PMS).

-

The mixture is incubated at room temperature for a specified time (e.g., 5 minutes).

-

The absorbance is measured at 560 nm. The reduction of NBT by superoxide radicals results in the formation of a colored formazan product.

-

The scavenging activity is determined by the reduction in absorbance in the presence of the test compound.

-

Quercetin or gallic acid can be used as a standard.

-

The percentage of inhibition is calculated, and the IC50 value is determined.[4][7][10]

In Vivo Carrageenan-Induced Paw Edema

This is a standard model for evaluating the anti-inflammatory activity of a compound.

Protocol:

-

Experimental animals (e.g., mice or rats) are divided into control and treatment groups.

-

The test compound (nortrachelogenin in this case) is administered orally or intraperitoneally at a specific dose.

-

After a set period (e.g., 1 hour), a subplantar injection of 1% carrageenan solution is administered into the right hind paw of each animal to induce inflammation.

-

The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

-

The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[5]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of nortrachelogenin are mediated through the modulation of specific signaling pathways.

Inhibition of Pro-inflammatory Enzymes and Cytokines

Nortrachelogenin has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and microsomal prostaglandin E synthase-1 (mPGES-1) at the protein level.[5] Notably, it does not affect the expression of cyclooxygenase-2 (COX-2). The inhibition of iNOS appears to occur via a post-transcriptional mechanism.[5] This selective inhibition of mPGES-1 over COX-2 is a desirable characteristic for an anti-inflammatory agent, as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Below is a DOT script visualizing the proposed anti-inflammatory mechanism of nortrachelogenin.

Future Directions

The current body of research strongly suggests that this compound and its aglycone, nortrachelogenin, hold significant therapeutic potential, particularly in the realm of inflammatory disorders. However, to fully realize this potential, further research is imperative.

Future studies should focus on:

-

Quantitative Analysis of this compound: Conducting comprehensive in vitro antioxidant and anti-inflammatory assays specifically on this compound to determine its IC50 values and compare its potency to nortrachelogenin.

-

Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound, including its effects on NF-κB and MAPK pathways.

-

Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its conversion to nortrachelogenin in vivo.

-

Broader Pharmacological Screening: Exploring the potential anti-cancer and neuroprotective effects of this compound through in vitro and in vivo models.

-

In Vivo Efficacy: Expanding in vivo studies to various models of inflammatory diseases to confirm the therapeutic efficacy and safety of this compound.

Conclusion

This compound, a natural lignan from Trachelospermum jasminoides, and its aglycone, nortrachelogenin, have demonstrated promising pharmacological properties, most notably antioxidant and anti-inflammatory effects. The selective inhibition of pro-inflammatory mediators by nortrachelogenin suggests a favorable safety profile compared to traditional anti-inflammatory drugs. While more research is needed to fully characterize the therapeutic potential of this compound itself, the existing data provides a strong rationale for its continued investigation as a lead compound in the development of novel therapies for inflammatory conditions and potentially other diseases. This technical guide serves as a foundational resource to encourage and direct future research in this promising area.

References

- 1. Phytochemistry, Pharmacology and Traditional Uses of Plants from the Genus Trachelospermum L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Phytochemical investigations and antioxidant potential of roots of Leea macrophylla (Roxb.) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory Effects of Nortrachelogenin in Murine J774 Macrophages and in Carrageenan-Induced Paw Edema Model in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Attenuating Effects of Nortrachelogenin on IL-4 and IL-13 Induced Alternative Macrophage Activation and on Bleomycin-Induced Dermal Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antioxidant activity and free radical scavenging capacity of phenolic extracts from Helicteres isora L. and Ceiba pentandra L - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iosrjournals.org [iosrjournals.org]

Nortracheloside as an Ion Channel Inhibitor: An In-depth Technical Guide

Notice to the Reader: As of November 2025, there is no publicly available scientific literature that specifically details the activity of nortracheloside as an ion channel inhibitor. Comprehensive searches of established scientific databases have not yielded any studies that provide quantitative data, detailed experimental protocols, or elucidated signaling pathways regarding the direct effects of this compound on any type of ion channel.

Therefore, the creation of an in-depth technical guide or whitepaper on the core topic as requested is not feasible at this time due to the absence of the necessary foundational research.

While direct evidence is lacking for this compound, it is noteworthy that this compound belongs to the lignan family of phytochemicals. Some lignans have been demonstrated to modulate the activity of various ion channels. This suggests a potential, yet uninvestigated, avenue for future research into the pharmacological properties of this compound.

General Information on this compound and its Aglycone

This compound is a lignan glycoside that has been isolated from plants of the Trachelospermum genus, such as Trachelospermum jasminoides.[1][2][3] Its aglycone form is known as nortrachelogenin.[4][5][6]

Pharmacological studies on extracts from Trachelospermum species have revealed a range of biological activities, including anti-inflammatory, analgesic, antitumor, antiviral, and antibacterial effects.[7][8] These activities are often attributed to the presence of lignans, triterpenoids, and flavonoids.[7] One study noted that (+)-nortrachelogenin exhibited effects on the central nervous system, specifically causing depression in rabbits, although the underlying mechanism was not determined.[4][5]

Ion Channel Activity of Structurally Related Lignans

To provide a context for potential future research, it is relevant to examine the ion channel activity of other lignans that share structural similarities with this compound. It must be emphasized that these findings do not directly implicate this compound as an ion channel inhibitor.

Arctigenin and its Derivatives

Arctigenin, a dibenzylbutyrolactone lignan, and its analogues have been investigated for their effects on ligand-gated ion channels. Specifically, they have been identified as non-competitive antagonists of AMPA and kainate receptors, which are subtypes of ionotropic glutamate receptors.[9][10]

-

Affected Receptors:

-

AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors

-

Kainate receptors

-

-

Mechanism of Action: Molecular docking studies suggest that these lignans bind within the transmembrane domain of the receptor, in a manner similar to known non-competitive antagonists. This binding is thought to prevent the conformational changes necessary for ion channel opening.[9][10]

Matairesinol and its Derivatives

Matairesinol is another dibenzylbutyrolactone lignan. While not directly studied as an ion channel inhibitor, research on its effects in pancreatic cancer cells has shown that it can induce an increase in both cytosolic and mitochondrial calcium concentrations.[11] Such alterations in calcium homeostasis can be a consequence of direct or indirect effects on ion channels in the plasma membrane or organellar membranes. However, the specific channels and mechanisms were not elucidated in this study.

Potential Future Research Directions

The observed neurological effects of nortrachelogenin and the established ion channel activity of structurally similar lignans like arctigenin suggest that investigating the effects of this compound on various ion channels could be a valuable area of research.

A logical starting point would be to screen this compound and nortrachelogenin against a panel of ion channels, particularly those expressed in the central nervous system, such as:

-

Ligand-gated ion channels: Including AMPA, kainate, NMDA, GABA-A, and nicotinic acetylcholine receptors.

-

Voltage-gated ion channels: Including sodium, potassium, and calcium channels.

Hypothetical Experimental Workflow

Should such research be undertaken, a typical experimental workflow to characterize a novel ion channel inhibitor would involve the following stages.

References

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 2. Lignans from Trachelospermum jasminoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (+)-Nortrachelogenin | HIV Protease | Apoptosis | PI3K | TargetMol [targetmol.com]

- 5. (+)-Nortrachelogenin, a new pharmacologically active lignan from Wikstroemia indica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nortrachelogenin | C20H22O7 | CID 394846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Phytochemistry, Pharmacology and Traditional Uses of Plants from the Genus Trachelospermum L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and pharmacological characterisation of arctigenin analogues as antagonists of AMPA and kainate receptors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Interaction of Nortracheloside with Nicotinic Acetylcholine Receptors

A comprehensive review of available scientific literature reveals no direct evidence of interaction between nortracheloside and nicotinic acetylcholine receptors (nAChRs).

Extensive searches of scholarly databases and scientific publications did not yield any studies containing quantitative data, experimental protocols, or elucidated signaling pathways related to the binding or functional modulation of nAChRs by this compound. This compound is identified in the literature as a lignan, a class of polyphenols, rather than an alkaloid.[1] While many naturally occurring modulators of nAChRs are alkaloids, this does not preclude the possibility of interaction; however, no such interaction has been documented in the reviewed literature.

Research into the biological activity of this compound is limited. It has been isolated from plants such as Trachelospermum jasminoides.[1]

Studies on other natural compounds, particularly alkaloids, have extensively characterized their interactions with nAChRs. For instance, various pyrrolizidine alkaloids have been investigated for their effects on acetylcholine receptors, with some showing activity at muscarinic acetylcholine receptors, a distinct class of receptors from the nicotinic subtype.[2][3] However, these studies do not mention this compound.

Given the absence of data on the specific interaction between this compound and nAChRs, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. The following sections, which would typically form the core of such a guide, remain unpopulated due to the lack of available information.

Quantitative Data on this compound-nAChR Interaction

No binding affinity (Kd, Ki), half-maximal inhibitory concentration (IC50), or half-maximal effective concentration (EC50) values for the interaction of this compound with any nAChR subtype have been reported in the scientific literature.

Experimental Protocols

Detailed methodologies for studying the interaction of a novel compound with nAChRs would typically include:

-

Competitive Binding Assays: To determine the binding affinity of this compound to various nAChR subtypes. This would involve using a radiolabeled ligand known to bind to the receptor and measuring its displacement by increasing concentrations of this compound.

-

Electrophysiological Recordings (e.g., Two-Electrode Voltage Clamp or Patch Clamp): To characterize the functional effects of this compound on nAChRs expressed in a suitable system (e.g., Xenopus oocytes or mammalian cell lines). These experiments would determine whether this compound acts as an agonist, antagonist, or allosteric modulator of the receptor's ion channel function.

No such experimental protocols have been published for this compound in the context of nAChRs.

Signaling Pathways

Nicotinic acetylcholine receptors are ligand-gated ion channels that, upon activation, primarily allow the influx of cations such as Na+ and Ca2+. This influx leads to depolarization of the cell membrane and can trigger a variety of downstream signaling cascades, particularly through the elevation of intracellular calcium. These pathways can influence neurotransmitter release, gene expression, and cell survival.

Without evidence of this compound modulating nAChR activity, no specific signaling pathway diagrams can be generated. A generalized nAChR signaling pathway is presented below for illustrative purposes, but it is important to note that this is a generic representation and does not reflect any known effect of this compound.

References

In Silico Prediction of Nortracheloside Bioactivity: A Technical Guide for Researchers

Introduction

Nortracheloside is a lignan glycoside that has garnered interest within the scientific community for its potential therapeutic properties. Lignans, a major class of phytoestrogens, are polyphenolic compounds found in a variety of plants and are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This compound, and its aglycone nortrachelogenin, are therefore promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the in silico methods used to predict the bioactivity of this compound, supplemented with detailed experimental protocols for in vitro validation and visualization of relevant signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural compounds for therapeutic applications.

In Silico Bioactivity Prediction: A Methodological Workflow

The initial stages of drug discovery for natural products like this compound can be significantly accelerated using computational, or in silico, methods. These techniques allow for the prediction of a compound's pharmacokinetic properties and its potential interaction with biological targets, thereby reducing the time and cost associated with laboratory screening.

A typical in silico workflow for predicting the bioactivity of this compound would involve the following key steps:

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (this compound) when bound to a specific protein target. This method is crucial for understanding the potential mechanism of action and for predicting the binding affinity, which can be correlated with biological activity.

Key Protein Targets for this compound:

-

For Anti-inflammatory Activity: Cyclooxygenase-2 (COX-2), Nuclear factor-kappa B (NF-κB).

-

For Antioxidant Activity: Kelch-like ECH-associated protein 1 (Keap1).

-

For Anticancer Activity: Protein kinase B (Akt), Receptor Tyrosine Kinases (RTKs).

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is a critical step in early-stage drug discovery. In silico ADMET models can forecast the pharmacokinetic and toxicological properties of a compound, helping to identify potential liabilities before extensive experimental testing. Studies on lignans suggest they generally possess favorable drug-like properties.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are necessary for a molecule to interact with a specific biological target. A pharmacophore model for a known set of active lignans can be used to screen for other compounds, like this compound, that may exhibit similar bioactivity.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. Following molecular docking, MD simulations can be used to assess the stability of the predicted binding pose of this compound within the active site of a target protein, offering a more realistic representation of the molecular interactions.

Predicted Bioactivities of this compound

Based on the known activities of lignans and computational predictions, this compound is anticipated to exhibit significant antioxidant, anti-inflammatory, and anticancer properties. The following tables summarize the predicted activities and potential molecular targets. Note: As specific in silico prediction data for this compound is limited in publicly available literature, the following tables include representative data and targets based on studies of closely related lignans.

Predicted Antioxidant Activity

| In Silico Method | Predicted Outcome | Potential Molecular Target(s) |

| Molecular Docking | High binding affinity | Keap1 |

| QSAR | Favorable antioxidant activity profile | - |

| DFT Calculations | Low bond dissociation enthalpy of phenolic hydroxyl groups | - |

Predicted Anti-inflammatory Activity

| In Silico Method | Predicted Outcome | Potential Molecular Target(s) |

| Molecular Docking | Strong binding to active site | COX-2, IKKβ (NF-κB pathway) |

| Pharmacophore Modeling | High pharmacophore fit score | - |

| ADMET Prediction | Good oral bioavailability and low toxicity | - |

Predicted Anticancer Activity

| In Silico Method | Predicted Outcome | Potential Molecular Target(s) |

| Molecular Docking | Inhibition of kinase activity | Akt1, Insulin-like Growth Factor 1 Receptor (IGF-1R) |

| Molecular Dynamics | Stable binding in the active site | Akt1 |

| ADMET Prediction | Favorable permeability and metabolic stability | - |

Signaling Pathways

The predicted bioactivities of this compound are likely mediated through its interaction with key cellular signaling pathways.

Keap1-Nrf2 Signaling Pathway (Antioxidant Activity)

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Oxidative stress or the presence of Nrf2 activators (like some lignans) disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes.

NF-κB Signaling Pathway (Anti-inflammatory Activity)

The NF-κB signaling pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to enter the nucleus and activate the transcription of pro-inflammatory genes. Lignans may inhibit this pathway at various points.

Akt Signaling Pathway (Anticancer Activity)

The Akt signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Aberrant activation of this pathway is common in many cancers. Nortrachelogenin, the aglycone of this compound, has been shown to inhibit the Akt pathway, thereby sensitizing cancer cells to apoptosis.

Nortracheloside: A Comprehensive Technical Review of a Promising Bioactive Lignan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nortracheloside, a lignan glycoside found in various plant species, including Trachelospermum jasminoides and Selaginella doederleinii, has garnered increasing interest within the scientific community for its potential therapeutic properties.[1][2] This technical guide provides a comprehensive review of the current research on this compound, with a focus on its anti-inflammatory and antioxidant activities. This document summarizes key quantitative data, details experimental methodologies from cited research, and visualizes implicated signaling pathways to facilitate a deeper understanding of its mechanism of action and to support future drug development efforts.

Chemical and Physical Properties

This compound is a complex molecule with the chemical formula C₂₆H₃₂O₁₂ and a molecular weight of 536.53 g/mol . A summary of its key chemical and physical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₂₆H₃₂O₁₂ |

| Molecular Weight | 536.53 g/mol |

| IUPAC Name | (3S,4S)-3-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one |

| CAS Number | 33464-78-7 |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Biological Activities and Quantitative Data

Research into the biological effects of this compound and its aglycone, Nortrachelogenin, has primarily focused on their anti-inflammatory and antioxidant properties. The available quantitative data from these studies are summarized in the tables below.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound and its derivatives has been investigated through various in vitro and in vivo models. A key mechanism appears to be the modulation of inflammatory signaling pathways.

| Compound | Assay | Cell Line/Model | IC₅₀ Value | Reference |

| Nortrachelogenin | NF-κB Inhibition (TNF-α induced) | - | 49.4 µM | [3] |

| Lignan Derivatives (related to this compound) | Nitric Oxide Production Inhibition | RAW 264.7 macrophages | 32.3 to 55.8 µM | [4] |

Antioxidant Activity

The antioxidant capacity of lignans, including this compound, is a significant area of research. While specific IC₅₀ values for this compound in common antioxidant assays (DPPH, ABTS, FRAP) are not yet prominently available in the literature, the general antioxidant potential of lignans is well-documented.[5][6]

Signaling Pathways

The anti-inflammatory effects of this compound and its aglycone, Nortrachelogenin, are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response, namely the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Nortrachelogenin has been shown to inhibit TNF-α-induced NF-κB activation.[3] This inhibition likely prevents the transcription of pro-inflammatory genes.

Caption: Proposed inhibition of the NF-κB signaling pathway by Nortrachelogenin.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cellular processes, including inflammation. While direct evidence for this compound is limited, many natural compounds exert their anti-inflammatory effects by modulating MAPK signaling. This often involves the inhibition of the phosphorylation of key proteins like p38, JNK, and ERK.

Caption: Proposed modulatory effect of this compound on the MAPK signaling pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline the general methodologies for key assays used in the study of this compound and related compounds.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This assay is used to evaluate the potential of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Caption: Workflow for the nitric oxide production inhibition assay.

Detailed Steps:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound.

-

Stimulation: After a 1-hour pre-treatment with the compound, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce inflammation and NO production.

-

Incubation: The plates are incubated for a further 24 hours.

-

Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed and incubated for 10 minutes at room temperature.

-

Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader.

-

Calculation: The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control group.

Western Blot Analysis for iNOS and COX-2 Expression

Western blotting is employed to determine the effect of this compound on the protein expression levels of key inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

References

- 1. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 2. Phytoconstituents and Bioactivity of Plants of the Genus Spiraea L. (Rosaceae): A Review [mdpi.com]

- 3. Nortrachelogenin | CAS:34444-37-6 | Manufacturer ChemFaces [chemfaces.com]

- 4. researchgate.net [researchgate.net]

- 5. Comparing the four spectrophotometric assays DPPH, ABTS, FRAP and Folin-Ciocalteu to evaluate the antioxidant activity of a set of lignins - American Chemical Society [acs.digitellinc.com]

- 6. Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins - PubMed [pubmed.ncbi.nlm.nih.gov]

Nortracheloside (CAS 33464-78-7): A Technical Overview of a Bioactive Lignan Glycoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nortracheloside is a lignan glycoside isolated from the medicinal plant Trachelospermum jasminoides. While specific in-depth pharmacological studies on this compound are limited, the plant genus and the broader class of lignans are known to possess significant biological activities, including anti-inflammatory, analgesic, antitumor, antiviral, and antibacterial properties. This technical guide provides a comprehensive overview of the basic information available for this compound, and explores the known biological activities and potential mechanisms of action of related compounds and extracts from its source. This document aims to serve as a foundational resource for researchers interested in the therapeutic potential of this compound.

Core Compound Information

This compound is a naturally occurring lignan glycoside. Lignans are a large group of low-molecular-weight polyphenols found in plants, and they are known for their diverse biological activities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 33464-78-7 | N/A |

| Molecular Formula | C₂₆H₃₂O₁₂ | N/A |

| Molecular Weight | 536.5 g/mol | N/A |

| IUPAC Name | (3S,4S)-3-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one | N/A |

| Synonyms | (-)-Nortracheloside | N/A |

| Class | Lignan Glycoside | N/A |

Natural Source

This compound is isolated from the stems and leaves of Trachelospermum jasminoides (Lindl.) Lem., a member of the Apocynaceae family.[1][2] This plant, commonly known as star jasmine, has a history of use in traditional Chinese medicine for treating conditions such as rheumatic arthralgia, aching of the loins and knees, and traumatic injuries.[2]

Biological Activities and Potential Therapeutic Applications

Direct pharmacological studies on purified this compound are not extensively available in current scientific literature. However, the biological activities of extracts from Trachelospermum jasminoides and the broader class of lignans suggest potential therapeutic applications for this compound.

Anti-inflammatory and Analgesic Activity

Extracts from Trachelospermum jasminoides have demonstrated significant anti-inflammatory and analgesic effects.[3][4] A water extract of the plant was shown to suppress Tumor Necrosis Factor-alpha (TNF-α) and Nitric Oxide (NO), key mediators in inflammation.[4] Lignans as a class of compounds are recognized for their anti-inflammatory properties.[5]

Antitumor Activity

Modern pharmacognosy has revealed that lignans possess strong antitumor activities.[3] While specific studies on this compound's cytotoxicity are lacking, various lignans have been shown to inhibit the growth of different cancer cell lines.[6]

Antiviral and Antibacterial Activity

Plants from the Trachelospermum genus have been reported to have antiviral and antibacterial properties.[3][7] Furthermore, some lignans isolated from T. jasminoides have shown synergistic antifungal activity when combined with fluconazole against resistant strains of Candida albicans.[8]

Bone Metabolism

An extract of Trachelospermum jasminoides was found to inhibit osteoclast differentiation, the process of bone resorption, through the NF-κB, MAPK, and AKT signaling pathways.[9] This suggests a potential role for its constituent compounds, including this compound, in the management of bone loss diseases.

Experimental Protocols

General Isolation and Purification of Lignans from Trachelospermum jasminoides

A general workflow for the isolation of lignans from Trachelospermum jasminoides is outlined below. This is a representative procedure and would require optimization for the specific isolation of this compound.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, studies on Trachelospermum jasminoides extracts provide clues to potential mechanisms. The inhibition of osteoclast differentiation by the plant extract through the NF-κB, MAPK, and AKT pathways suggests that constituent lignans, such as this compound, may interact with these critical cellular signaling cascades.[9]

Conclusion and Future Directions